

What are the chemical properties of 1,4-Bis(methylthio)benzene-d6?

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Compound of Interest

Compound Name: 1,4-Bis(methylthio)benzene-d6

Cat. No.: B15581711

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In-Depth Technical Guide to 1,4-Bis(methylthio)benzene-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methylthio)benzene-d6 is the deuterated isotopologue of 1,4-Bis(methylthio)benzene. In this deuterated form, the six hydrogen atoms of the two methyl groups are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative mass spectrometry-based analyses, such as in pharmacokinetic studies. Its chemical properties are largely similar to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of deuterium. This guide provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of **1,4-Bis(methylthio)benzene-d6**.

Chemical and Physical Properties

While specific experimental data for the physical properties of **1,4-Bis(methylthio)benzene-d6**, such as its melting and boiling points, are not readily available in the public domain, they are expected to be very similar to the non-deuterated analogue, 1,4-Bis(methylthio)benzene. The primary difference lies in their molecular weights.

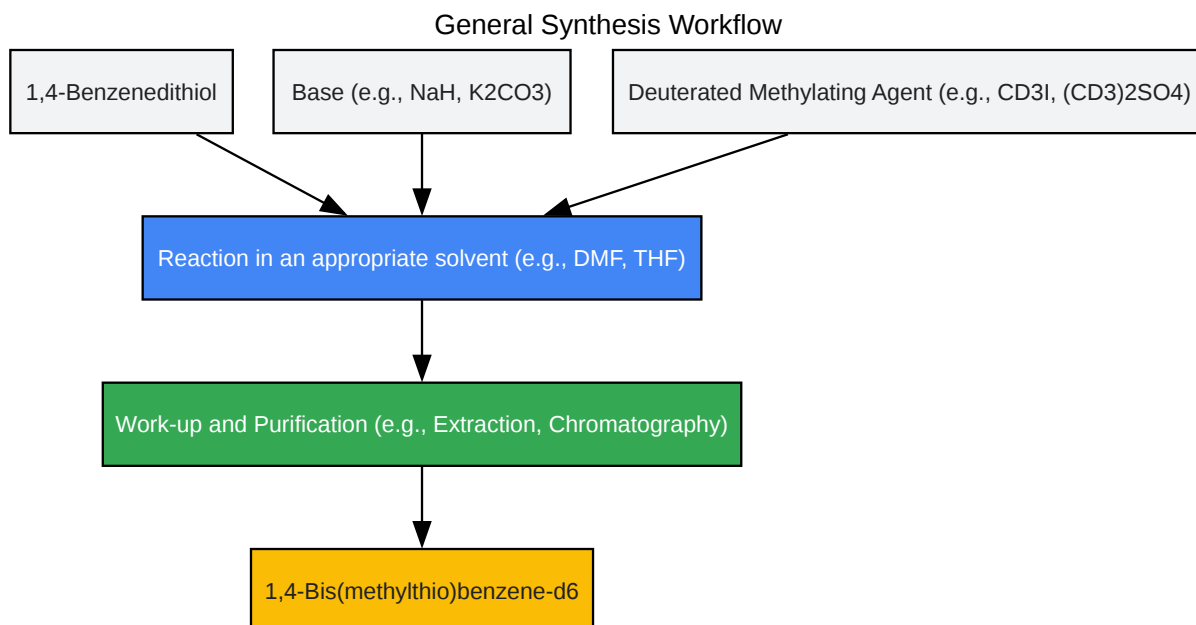
Property	1,4-Bis(methylthio)benzene	1,4-Bis(methylthio)benzene-d6
Molecular Formula	C ₈ H ₁₀ S ₂	C ₈ H ₄ D ₆ S ₂ [1]
Molecular Weight	170.3 g/mol [2][3]	176.33 g/mol [1]
CAS Number	699-20-7[2][3]	2762389-12-6[1]
Appearance	Colorless to pale yellow liquid or solid	Not specified
Melting Point	Data may vary; generally low melting point[2]	Not specified
Boiling Point	Approximately 200 °C[2]	Not specified
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water[2]	Not specified
Stability	Stable under normal conditions; may decompose upon prolonged exposure to heat or light[2]	Not specified

Synthesis

A detailed experimental protocol for the synthesis of **1,4-Bis(methylthio)benzene-d6** is not publicly available. However, a plausible synthetic route would involve the use of deuterated reagents in a method analogous to the synthesis of the non-deuterated compound. General methods for synthesizing aryl thioethers include:

- **Alkylation of Thiols:** The reaction of 1,4-benzenedithiol with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄), in the presence of a base would yield the desired product.
- **Nucleophilic Aromatic Substitution:** The reaction of a suitable di-halo-benzene with sodium thiomethoxide-d₃ (NaSCD₃).

A generalized workflow for the synthesis via alkylation of 1,4-benzenedithiol is depicted below.



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A generalized workflow for the synthesis of **1,4-Bis(methylthio)benzene-d₆**.

Spectroscopic Data

Detailed NMR and mass spectra for **1,4-Bis(methylthio)benzene-d₆** are not widely published. However, based on the structure and the properties of its non-deuterated analog, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum of **1,4-Bis(methylthio)benzene-d₆** is expected to show a singlet for the four aromatic protons. The signal from the methyl groups would be absent due to the deuterium substitution. The chemical shift of the aromatic protons would be similar to that of the non-deuterated compound, which is approximately 7.2 ppm.
- ¹³C NMR:** The carbon NMR spectrum would show two signals: one for the two equivalent aromatic carbons attached to the sulfur atoms and another for the four equivalent aromatic

carbons at the other positions. A signal for the methyl carbons would also be present, likely appearing as a multiplet due to coupling with deuterium.

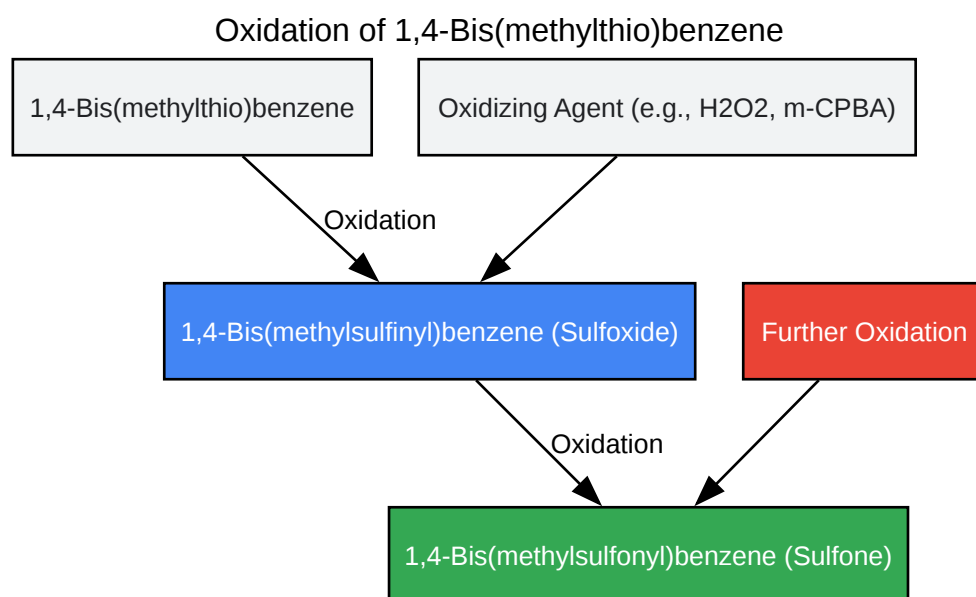
Mass Spectrometry (MS):

The mass spectrum of **1,4-Bis(methylthio)benzene-d6** would show a molecular ion peak at m/z 176.33. The fragmentation pattern is expected to be similar to the non-deuterated compound, with characteristic losses of CD_3 and SCD_3 fragments. The use of deuterated internal standards in mass spectrometry helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.^{[4][5][6]}

Reactivity

The chemical reactivity of **1,4-Bis(methylthio)benzene-d6** is expected to be identical to its non-deuterated counterpart. The methylthio groups are electron-donating, activating the benzene ring towards electrophilic aromatic substitution, and directing incoming electrophiles to the ortho and para positions (relative to one of the methylthio groups).

1. Oxidation: The sulfur atoms in the methylthio groups can be oxidized to form the corresponding sulfoxide and sulfone. This is a common reaction for thioethers.



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